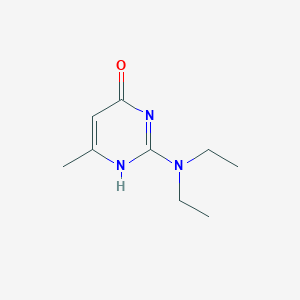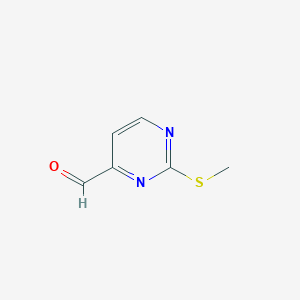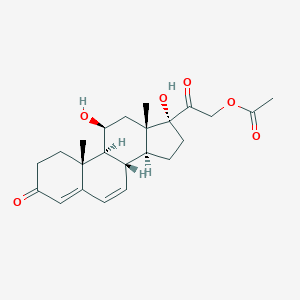
6-Dehydrocortisol-Acetat
Übersicht
Beschreibung
6-Dehydrocortisol acetate is a synthetic steroid hormone commonly used in laboratory experiments and clinical research. It is an analogue of cortisol, the primary glucocorticoid hormone in humans and other mammals. 6-Dehydrocortisol acetate is a popular research tool due to its ability to mimic cortisol’s effects in the body.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Referenzstandards
6-Dehydrocortisol-Acetat wird als Referenzstandard in der pharmazeutischen Forschung eingesetzt . Es ist unerlässlich für die Entwicklung analytischer Methoden, die Methodenvalidierung (AMV) und die Qualitätskontrolle (QC). Diese Verbindung ist besonders wichtig für abgekürzte neue Arzneimittelzulassungen (ANDA) und während der kommerziellen Produktion von Hydrocortison.
Medizinische Chemie
In der medizinischen Chemie spielt this compound eine Rolle als Verunreinigung bei der Synthese von Hydrocortison . Sein Vorhandensein und seine Menge müssen sorgfältig kontrolliert und charakterisiert werden, um die Sicherheit und Wirksamkeit von Arzneimitteln zu gewährleisten.
Biochemische Forschung
This compound ist ein Biomolekül, das in der Proteomforschung verwendet wird . Seine molekulare Struktur und seine Eigenschaften werden untersucht, um Protein-Wechselwirkungen und -Funktionen zu verstehen, was entscheidend für die Entwicklung neuer Medikamente und Therapien ist.
Pharmakologie
In der Pharmakologie wird this compound auf seine Kortikosteroidaktivität untersucht . Forscher untersuchen seine potenzielle Verwendung bei der Behandlung entzündlicher und juckender, kortikosteroid-empfindlicher Dermatosen und der Colitis ulcerosa.
Analytische Chemie
Diese Verbindung ist in der analytischen Chemie von Bedeutung, wo sie für die Entwicklung analytischer Methoden, die Methodenvalidierung und die Qualitätskontrolle während der Produktion von Hydrocortison verwendet wird . Seine detaillierten Charakterisierungsdaten entsprechen den behördlichen Richtlinien und gewährleisten die Zuverlässigkeit der analytischen Ergebnisse.
Industrielle Anwendungen
This compound findet auch in der Industrie Anwendung, wo es bei der Synthese und Qualitätssicherung von Hydrocortison eingesetzt wird . Es wird mit detaillierten Charakterisierungsdaten geliefert, um die strengen behördlichen Richtlinien für die pharmazeutische Produktion zu erfüllen.
Studien zur Umweltbelastung
Obwohl spezifische Studien zur Umweltbelastung von this compound nicht leicht verfügbar sind, werden Verbindungen wie diese im Rahmen des Zulassungsverfahrens in der Regel auf ihre Stabilität, ihren Abbau und ihre potenziellen Umwelteffekte bewertet .
Pädiatrische Formulierungen
Es wird auch bei der Entwicklung von pädiatrischen Formulierungen von Hydrocortison eingesetzt, wo seine Stabilität und Qualität von größter Bedeutung sind . Dies stellt sicher, dass Medikamente für Kinder sicher, wirksam und über ihre Haltbarkeit stabil sind.
Wirkmechanismus
Target of Action
6-Dehydrocortisol Acetate, similar to Hydrocortisone Acetate, is a synthetic glucocorticoid corticosteroid . It primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .
Mode of Action
6-Dehydrocortisol Acetate, like Hydrocortisone Acetate, binds to the cytosolic glucocorticoid receptor . After binding, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This interaction leads to changes in gene expression, which can have various downstream effects .
Biochemical Pathways
It’s known that glucocorticoids like hydrocortisone acetate can influence a variety of biochemical pathways, including those involved in immune response, inflammation, and metabolism .
Pharmacokinetics
It’s known that the acetate group in hydrocortisone acetate helps protect the hydrocortisone molecule from being broken down by enzymes in the body, prolonging its duration of action and allowing it to be absorbed more easily .
Result of Action
The molecular and cellular effects of 6-Dehydrocortisol Acetate are likely to be similar to those of Hydrocortisone Acetate, given their structural similarities. Hydrocortisone Acetate is used to treat inflammatory and pruritic corticosteroid-responsive dermatoses and ulcerative colitis . It’s also used to treat many immune and allergic disorders, such as arthritis, lupus, severe psoriasis, severe asthma, and Crohn’s disease .
Eigenschaften
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h4-5,10,16-18,20,26,28H,6-9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLNNRNWOGKRPL-JZYPGELDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2C=CC4=CC(=O)CCC34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




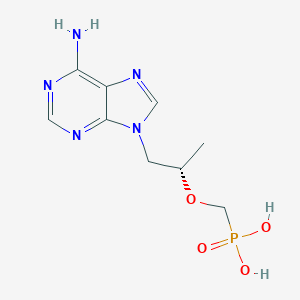
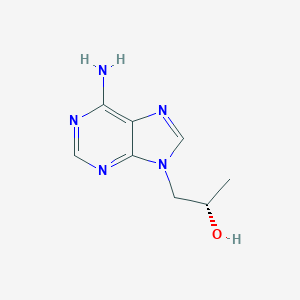
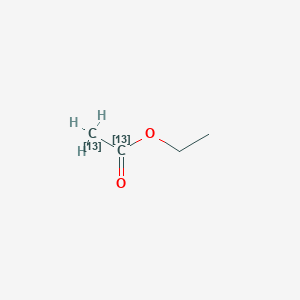
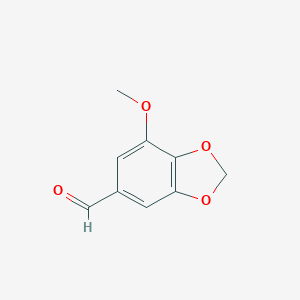






![(3aR,4R,5R,6aS)-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde](/img/structure/B41419.png)
